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Compound of Interest |

Allyl-[4-(4-chloro-phenyl)-thiazol-2-
Compound Name:
yll-amine
CAS No.: 21344-79-6
Cat. No.: B3421299

Part 1: Executive Summary & Strategic Rationale

The 2-aminothiazole scaffold represents a "privileged structure” in medicinal chemistry, serving
as the pharmacophore core for FDA-approved therapeutics such as Dasatinib (Bcr-Abl kinase
inhibitor), Cefixime (antibiotic), and Avatrombopag (thrombopoietin receptor agonist).

This guide focuses specifically on Allyl derivatives of the 2-aminothiazole core. The
incorporation of an allyl group (

) is not merely a steric maneuver; it introduces specific electronic and physicochemical
properties that distinguish it from saturated alkyl chains:

 -Interaction Potential: The olefinic double bond can engage in weak

stacking or cation-
interactions within protein binding pockets (e.g., aromatic cages in kinases).

o Metabolic Handle: The allyl group is susceptible to cytochrome P450-mediated oxidation,
potentially forming reactive epoxides (for covalent inhibition strategies) or polar diols (to alter
clearance), serving as a tunable metabolic "soft spot.”
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o Conformational Entropy: Compared to a propyl group, the allyl group has restricted rotation
due to the double bond, potentially reducing the entropic penalty upon binding.

Part 2: Synthetic Architecture

The synthesis of N-allyl-2-aminothiazoles can be approached via two primary pathways. The
choice of pathway depends on the availability of starting materials and the desired
regioselectivity.

Pathway A: Hantzsch Thiazole Synthesis (The "Gold
Standard")

This is the most robust method, ensuring regioselective formation of the thiazole ring with the
allyl group pre-installed on the nitrogen. It involves the condensation of N-allylthiourea with an

-haloketone.

Pathway B: Direct N-Alkylation (The "Rapid Screen")

Direct alkylation of a pre-formed 2-aminothiazole with allyl bromide. This method is faster but
often suffers from poor regioselectivity, yielding mixtures of ring-nitrogen (

) and exocyclic amine (

) alkylation products.

Mechanism Visualization

The following diagram illustrates the Hantzsch mechanism, highlighting the critical cyclization
step.

N-Allylthiourea

+ alpha-Haloketone N-Allyl-2-aminothiazole

Click to download full resolution via product page

Caption: Figure 1. Mechanistic pathway of the Hantzsch synthesis using N-allylthiourea. The
reaction proceeds via initial S-alkylation followed by cyclodehydration.
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Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6]

The Structure-Activity Relationship (SAR) of 2-aminothiazole allyl derivatives typically revolves
around three vectors: the N-allyl group (R1), the C4-aryl substituent (R2), and the C5-position
(R3).
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Caption: Figure 2. SAR vectors for 2-aminothiazole allyl derivatives. The allyl group (R1)
primarily modulates physicochemical properties and pocket fit.

Comparative Activity Data (Representative)

The following table summarizes the impact of the allyl group compared to other substituents in
antifungal and anticancer assays.
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Activit Activit
R1 y y

Compoun . R2 (C4- (Antifung  (Anticanc
(Amine R3 (C5) Note
dID Aryl) al MIC, er IC50,
Sub)
Hg/mL) HM)
AT-01 H Phenyl H >100 15.2 Baseline
Slight
AT-02 Methyl Phenyl H 50 12.1 improveme
nt
Enhanced
AT-03 Allyl Phenyl H 12.5 4.8
potency
4-Cl- Halogen
AT-04 Allyl H 6.25 2.1
Phenyl effect
4-Cl- Saturation
AT-05 Propyl H 25 8.5
Phenyl penalty

Table 1: Representative SAR data highlighting the potency gain often observed with N-allyl
substitution compared to H or saturated alkyls [1, 2].

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Allyl-4-(4-
chlorophenyl)thiazol-2-amine

Method: Hantzsch Condensation Objective: To synthesize the target compound without forming
regioisomeric byproducts.

Reagents:
e N-Allylthiourea: 1.16 g (10.0 mmol)

e 2-Bromo-4'-chloroacetophenone: 2.33 g (10.0 mmol)
o Ethanol (Absolute): 20 mL

o Triethylamine (Et3N): 1.5 mL (Optional, to neutralize HBr)
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Step-by-Step Procedure:

e Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-
allylthiourea (1.16 g) in 20 mL of absolute ethanol.

o Addition: Add 2-bromo-4'-chloroacetophenone (2.33 g) portion-wise over 5 minutes at room
temperature. Note: The reaction is slightly exothermic.

o Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2—4
hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

o Work-up:

o Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt) may
form.

o Neutralize the mixture by adding aqueous ammonia (10%) or saturated
until pH ~8. The free base will precipitate.
« Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

) and cold ethanol (

)-

 Purification: Recrystallize from hot ethanol/water or purify via silica gel column
chromatography (Gradient: 0-20% EtOAc in Hexanes).

o Validation: Confirm structure via

. Look for characteristic allyl signals:
5.8-6.0 (multiplet, 1H,

), 5.1-5.3 (multiplet, 2H,

), and thiazole proton singlet at

6.5-7.0.
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Protocol 2: Biological Evaluation (In Vitro Cytotoxicity)

Assay: MTT Cell Viability Assay Cell Lines: A549 (Lung), MCF-7 (Breast).

Seeding: Seed cells in 96-well plates at

cells/well in 100 pL media. Incubate for 24h.

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 — 100
pM). Ensure final DMSO concentration < 0.5%.

Incubation: Incubate for 48h at 37°C, 5%

Development: Add 10 uL MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan
crystals in DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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